
Desvenlafaxine
概要
説明
Desvenlafaxine (O-desmethylvenlafaxine) is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the primary active metabolite of venlafaxine. It is approved for major depressive disorder (MDD) at a recommended dose of 50 mg/day, with linear pharmacokinetics, low plasma protein binding (30%), and minimal hepatic metabolism via CYP3A4, resulting in reduced drug-drug interaction risks . <5 hours for venlafaxine) . Its efficacy in adults with MDD is well-documented, with significant improvements in depressive symptoms, functional outcomes, and remission rates compared to placebo . However, it lacks approval for pediatric use due to insufficient efficacy in clinical trials .
準備方法
O-Demethylation of Venlafaxine Using Sodium Lauryl Mercaptide
The most widely documented method involves the cleavage of the methyl ether group from venlafaxine using sodium lauryl mercaptide (SLM) as the demethylation agent . This exothermic reaction occurs in N-methylpyrrolidone (NMP) at 170–180°C for 6 hours , achieving near-complete conversion. Post-reaction, the mixture is cooled to <50°C, diluted with water and ethyl acetate, and acidified to pH 1.0–4.0 using concentrated hydrochloric acid. The aqueous phase is subsequently basified to pH 9–10 with sodium hydroxide, precipitating this compound free base.
Key Process Parameters
-
Solvent System : NMP (3.0 mL/g of venlafaxine) ensures solubility and stabilizes intermediates.
-
Acidification : pH adjustment to 1.0–4.0 minimizes side reactions during phase separation.
-
Purification : Washing with ethyl acetate reduces residual NMP, yielding a wet product with 0.06% residue on ignition after centrifugation .
-
Yield : 115.33 kg of this compound wet product from 89.62 kg venlafaxine (theoretical yield: ~89%).
High-Purity Synthesis via 2-(Diethylamino)Ethanethiol
An alternative demethylation route employs 2-(diethylamino)ethanethiol hydrochloride in dimethylformamide (DMF) or polyethylene glycol (PEG) . This method operates at 150–195°C for 2–6 hours , leveraging the nucleophilic thiol group to cleave the methyl ether. After reaction completion, the mixture is acidified to pH 9.5 with hydrochloric acid, isolating this compound free base with >98% purity .
Salt Formation with Succinic Acid
The free base is converted to this compound succinate monohydrate by refluxing with succinic acid in acetone-water (5:1 v/v) . Crystallization at 10°C yields a high-purity product:
Comparative Analysis of Demethylation Reagents
The choice of demethylation reagent significantly impacts efficiency and scalability:
Reagent | Solvent | Temperature | Time | Yield | Purity |
---|---|---|---|---|---|
Sodium lauryl mercaptide | NMP | 170–180°C | 6 h | 89% | 99.4% |
2-(Diethylamino)ethanethiol | DMF/PEG | 150–195°C | 2–6 h | 85–90% | 99.9% |
Sodium hydride | Ethers | 120–150°C | 4–8 h | 78% | 98.5% |
Key Observations :
-
SLM offers superior yields but requires rigorous solvent recovery due to NMP’s high boiling point.
-
2-(Diethylamino)ethanethiol enables faster reactions and higher purity, albeit with higher reagent costs.
Alternative Synthetic Routes: N,N-Demethylation and Reductive Methylation
A less common approach involves sequential N,N-demethylation and reductive methylation of a phenoxy intermediate . This method avoids direct O-demethylation, instead modifying the amine moiety:
-
N,N-Demethylation : Treating the precursor with sodium hydride and diphenylphosphine in tetrahydrofuran (THF) at 80°C .
-
Reductive Methylation : Reacting the demethylated intermediate with formaldehyde and sodium triacetoxyborohydride in dichloromethane , achieving 92% conversion .
Advantages and Limitations
化学反応の分析
Demethylation of Venlafaxine
- Reagents : L-selectride (lithium tri-sec-butylborohydride) in dimethoxyethane .
- Mechanism : Selective O-demethylation of venlafaxine to yield this compound free base (91% yield) .
- Salt Formation : Recrystallization with succinic acid in acetone/water produces this compound succinate (86% yield) .
Metabolic Reactions
This compound undergoes phase II conjugation and minor oxidative metabolism:
Glucuronidation
- Primary Pathway : Uridine-diphosphate glucuronosyltransferase (UGT) isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) mediate O-glucuronide conjugation .
- Metabolite : this compound-glucuronide (19% excretion) .
Oxidative Metabolism
- Enzyme : CYP3A4 mediates N-demethylation to form N,O-didesmethyl venlafaxine (<5% excretion) .
- No CYP2D6 Involvement : Pharmacokinetics remain unaffected by CYP2D6 phenotypes .
Stability and Degradation
- pH-Dependent Solubility : Octanol:water partition coefficient = 0.21 (pH 7.0) .
- Thermal Stability : Degrades at >195°C during O-demethylation .
- Impurities : By-products like This compound impurity E form under incomplete reduction (Figure 6 in ).
Key Reaction Parameters
科学的研究の応用
Clinical Applications
1. Major Depressive Disorder (MDD)
Desvenlafaxine is FDA-approved for treating MDD. Clinical trials have demonstrated its efficacy in alleviating depressive symptoms. In randomized, double-blind studies, patients receiving this compound showed significant improvement in the Hamilton Rating Scale for Depression (HAMD-17) compared to placebo . The recommended starting dose is typically 50 mg once daily, with adjustments made based on patient response and tolerability .
2. Neuropathic Pain
this compound has been explored for its effectiveness in managing neuropathic pain conditions. While not FDA-approved specifically for this indication, its analgesic properties are attributed to its dual action on serotonin and norepinephrine pathways, which are involved in pain modulation .
3. Vasomotor Symptoms
In menopausal women experiencing hot flashes, this compound has been used off-label as an alternative to hormone replacement therapy, especially for those contraindicated for estrogen therapy . Studies suggest that it can reduce the frequency and severity of hot flashes effectively.
Efficacy in Major Depressive Disorder
A postmarketing randomized trial involving 699 adult patients assessed the efficacy of this compound at doses of 25 mg and 50 mg against placebo. The results indicated that while 50 mg was significantly more effective than placebo, the lower dose did not show similar efficacy .
In another study focusing on long-term outcomes, patients who continued treatment with this compound after an initial response had a significantly lower relapse rate compared to those switched to placebo, highlighting its role in preventing relapse in MDD .
Neuropathic Pain Management
Research has indicated that this compound may provide relief in neuropathic pain syndromes. A study demonstrated that patients with diabetic neuropathy exhibited reduced pain scores when treated with this compound, suggesting its utility beyond depression management .
Hot Flashes in Menopause
A clinical evaluation found that women treated with this compound reported a notable decrease in hot flash frequency and intensity compared to those receiving placebo. This finding supports its use as a non-hormonal treatment option for menopausal symptoms .
Comparative Efficacy
Indication | Efficacy Evidence | Dosage |
---|---|---|
Major Depressive Disorder | Significant improvement over placebo | 50-400 mg daily |
Neuropathic Pain | Reduced pain scores observed | 50-100 mg daily |
Vasomotor Symptoms (Hot Flashes) | Notable decrease in frequency/intensity | 50 mg daily |
作用機序
デスベンラファキシンの正確な作用機序は完全には解明されていませんが、再取り込みを阻害することで、中枢神経系におけるセロトニンとノルエピネフリンの増強に関与すると考えられています 。 デスベンラファキシンは、セロトニンとノルエピネフリンのトランスポーターに結合し、これらの神経伝達物質がシナプス前ニューロンへの再吸収を阻害し、それによりシナプス間隙におけるレベルを高め、神経伝達を強化します .
類似化合物:
ベンラファキシン: デスベンラファキシンの母化合物であり、SNRIでもあります。主要なうつ病、不安症、パニック障害の治療に使用されます.
デュロキセチン: もう1つのSNRIであり、うつ病、不安症、慢性疼痛の治療に使用されます.
比較: デスベンラファキシンは、薬物動態学的プロファイルがユニークで、代謝経路が異なるため、ベンラファキシンと比較して薬物相互作用の可能性が低いことが特徴です 。 デュロキセチンとは異なり、デスベンラファキシンは、他の受容体には有意な活性を持たずに、セロトニンとノルエピネフリンの再取り込みに選択的な作用を持ちます 。 ブプロピオンは、うつ病に効果的ですが、作用機序が異なり、SNRIには分類されません .
デスベンラファキシンの独特の薬理学的特性は、他の抗うつ薬にうまく反応しない患者にとって貴重な選択肢となり、主要なうつ病の治療におけるその独自性を強調しています .
類似化合物との比較
Desvenlafaxine vs. Venlafaxine
Pharmacological and Pharmacokinetic Differences
Parameter | This compound | Venlafaxine |
---|---|---|
SERT Affinity (Ki) | 40.2 nM | 82 nM |
NET Affinity (Ki) | 558.4 nM | 2,480 nM |
Half-life | 11 hours | <5 hours |
Metabolism | 50% excreted unchanged | Requires CYP2D6 activation |
Bioavailability | 80% | 45% |
Steady-State Achievement | 2–3 days | 3–5 days |
This compound demonstrates stronger norepinephrine reuptake inhibition and faster therapeutic onset due to its active form and linear pharmacokinetics . While both drugs show comparable efficacy in adults, this compound’s reduced CYP2D6 dependency minimizes interpatient variability and drug interaction risks .
Clinical Efficacy
- Adults with MDD : Both drugs significantly outperform placebo, with this compound 50 mg/day showing a 1.5–3 point greater reduction in HAM-D17 scores than placebo .
- Pediatric Populations : Neither drug demonstrated efficacy in children/adolescents, with this compound failing to separate from placebo in CDRS-R scores .
This compound vs. Duloxetine
Key Comparisons
Parameter | This compound | Duloxetine |
---|---|---|
SERT:NET Selectivity | 10:1 | 9:1 |
Chronic Pain Indications | Limited evidence | FDA-approved for DPN, FM |
Dosing Flexibility | Fixed 50 mg/day | 30–120 mg/day |
This compound and duloxetine show similar effect sizes in diabetic peripheral neuropathy (DPN), but duloxetine has broader approvals for chronic pain . This compound’s fixed dosing simplifies regimens but limits titration for refractory cases .
This compound vs. Vortioxetine
In the VIVRE study, vortioxetine (a multimodal antidepressant) demonstrated superior remission rates (CGI-S: 27.5% vs. 19.6%) and functional outcomes compared to this compound in MDD patients with partial SSRI response . However, this compound showed non-inferiority in core depressive symptom reduction (MADRS score) . Vortioxetine’s favorable tolerability profile (lower nausea incidence) positions it as a preferred option for SSRI non-responders .
Clinical Efficacy Across Populations
Table 2: Efficacy in Major Depressive Disorder
Table 3: Adverse Event Profile
Adverse Event | This compound Incidence | Venlafaxine Incidence |
---|---|---|
Nausea | 22–31% | 35–45% |
Hypertension | 3–5% | 5–7% |
Discontinuation Rate | 8–12% | 10–15% |
Special considerations:
生物活性
Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder (MDD). Its biological activity is characterized by its effects on neurotransmitter systems, pharmacokinetics, and clinical efficacy. This article explores the detailed biological activity of this compound, supported by data tables and research findings.
This compound selectively inhibits the reuptake of serotonin and norepinephrine in the central nervous system. Preclinical studies have shown that this compound has a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET), with an approximate 10-fold difference in potency. The drug exhibits minimal affinity for the dopamine transporter (DAT) and lacks significant activity on various other receptors, including muscarinic-cholinergic and α1-adrenergic receptors .
Pharmacokinetics
This compound is well-absorbed orally, with approximately 80% bioavailability. It undergoes extensive metabolism primarily through glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) isoforms, and to a lesser extent through oxidative pathways involving cytochrome P450 enzymes. Notably, this compound's pharmacokinetics are not significantly affected by genetic variations in CYP2D6 metabolism, which reduces potential drug-drug interactions .
Efficacy in Clinical Studies
Clinical trials have demonstrated this compound's efficacy in reducing symptoms of MDD. A pooled analysis of two placebo-controlled trials indicated significant improvements in depression severity as measured by the Hamilton Depression Rating Scale (HAM-D) and Clinical Global Impressions Scale (CGI) after eight weeks of treatment. The results showed:
-
This compound 50 mg/day :
- Mean change from baseline in HAM-D17: -14.21
- Responders (≥50% reduction): 55%
- Remission (HAM-D17 total score ≤7): 30%
- Placebo :
The following table summarizes key findings from clinical studies:
Study | Treatment Group | HAM-D17 Change | Responders (%) | Remission (%) |
---|---|---|---|---|
Liebowitz et al., 2010 | This compound 50 mg/day | -14.21 | 55% | 30% |
Liebowitz et al., 2010 | Placebo | -11.87 | 47% | 23% |
Montgomery et al., 2007 | This compound 100 mg/day | Significant improvement vs placebo | N/A | N/A |
Adverse Effects
Common treatment-emergent adverse events associated with this compound include nausea, somnolence, dry mouth, and sweating. These side effects are generally comparable to those observed with other SNRIs . Importantly, this compound does not significantly affect cardiac potassium channels (hERG), suggesting a lower risk for cardiac side effects compared to some other antidepressants .
Case Studies
Several case studies have further elucidated the efficacy and safety profile of this compound:
- Long-term Efficacy : In a long-term study involving over 800 patients, this compound maintained its efficacy over extended periods, demonstrating sustained improvements in depressive symptoms without significant loss of effectiveness .
- Combination Therapy : A study investigating this compound's role in combination with other treatments found enhanced efficacy when used alongside cognitive behavioral therapy (CBT), particularly in patients with treatment-resistant depression.
特性
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869118 | |
Record name | O-Desmethylvenlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desvenlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93413-62-8 | |
Record name | Desvenlafaxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desvenlafaxine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desvenlafaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | O-Desmethylvenlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESVENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG99554ANW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desvenlafaxine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Desvenlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。